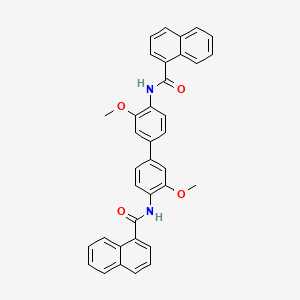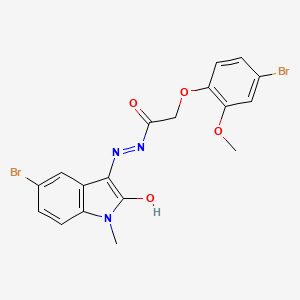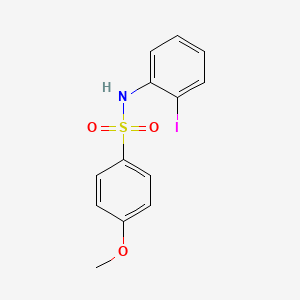![molecular formula C23H29N3O2 B6021474 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide](/img/structure/B6021474.png)
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, and their inhibition can lead to increased neurotransmitter levels in the brain, which may have therapeutic implications in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism of Action
The mechanism of action of 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide is not fully understood. However, it is believed to act as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which leads to increased levels of acetylcholine in the brain. This, in turn, may improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, its ability to improve cognitive function and memory, and its anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders, and its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide involves the reaction of 1-(3-(2-methylphenyl)-3-phenylpropanoyl)piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yield.
properties
IUPAC Name |
3-[4-[3-(2-methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-23(28)26-15-13-25(14-16-26)12-11-22(24)27/h2-10,21H,11-17H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCJZBEKHHDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCN(CC2)CCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6021434.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B6021435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6021438.png)
![{1-[4-(4-{[2-fluoro-5-(trifluoromethyl)benzyl]amino}-1-piperidinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6021451.png)
![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)
![N-(4-acetylphenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021467.png)

![N'-(3-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6021479.png)